5-氧代庚酸

描述

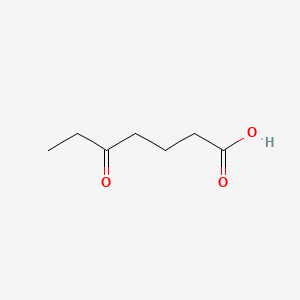

5-Oxo-heptanoic acid, also known as 4-propionyl butyric acid, is a medium-chain fatty acid . It is an important chemical compound used in research and development.

Synthesis Analysis

The synthesis of 5-Oxo-heptanoic acid can be achieved from Methyl 4-(chloroformyl)butyrate . Another method involves the oxidation of octene-1 by a hydrogen peroxide solution to heptanoic acid in a two-phase liquid system under phase-transfer catalysis conditions .Molecular Structure Analysis

5-Oxo-heptanoic acid has a molecular formula of C7H12O3. It contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis

5-Oxo-heptanoic acid has a density of 1.1±0.1 g/cm3. It has a boiling point of 287.0±13.0 °C at 760 mmHg. The compound has a molar refractivity of 36.1±0.3 cm3. It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .科学研究应用

在药物应用中的合成

5-氧代庚酸已用于合成特定的药物化合物。例如,它在 Epothilone A 片段的合成中发挥了作用,Epothilone A 是一种具有显着抗癌特性的化合物。此过程涉及使用脂肪酶催化的旋光拆分,突出了该化合物在制药行业合成复杂且有价值的药物中的潜力 (Shioji 等人,2001)。

在炎症反应中的作用

5-氧代庚酸衍生物因其在人皮肤和其他组织的炎症反应中的作用而受到研究。研究表明,某些衍生物,如 5-氧代-ETE,可以诱导粒细胞浸润到人皮肤中,表明在介导炎症反应中具有潜在作用 (Muro 等人,2003)。这一发现对于了解哮喘和过敏反应等各种炎症性疾病背后的机制至关重要。

生化和生物学特性

5-氧代庚酸衍生物的生化和生物学特性已得到广泛研究。例如,5-氧代-ETE 已被确定为花生四烯酸代谢的产物,对嗜酸性粒细胞和中性粒细胞具有强大的趋化作用 (Powell 和 Rokach,2005)。这项研究对于理解某些介质如何影响免疫细胞行为和炎症过程至关重要。

潜在治疗靶点

对 5-氧代庚酸衍生物的研究为哮喘等疾病的潜在治疗靶点提供了见解。例如,介导 5-氧代-ETE 作用的 OXE 受体已被确定为治疗哮喘和其他嗜酸性粒细胞疾病的新型疗法的潜在靶点 (Powell 和 Rokach,2020)。这突出了在疾病管理中操纵 5-氧代庚酸途径的治疗潜力。

安全和危害

作用机制

- 5-Oxo-heptanoic acid is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂ . Unfortunately, specific primary targets for this compound are not well-documented in the literature. However, it’s essential to recognize that fatty acids often interact with various cellular components, including enzymes, receptors, and transporters.

- Hydroformylation , also known as the oxo synthesis or oxo process , is an industrial reaction that converts alkenes into aldehydes. In this process, a formyl group (CHO) and a hydrogen atom are added to a carbon-carbon double bond .

Target of Action

Mode of Action

属性

IUPAC Name |

5-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHADZMIQVBXNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957697 | |

| Record name | 5-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3637-13-6 | |

| Record name | 5-Oxoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

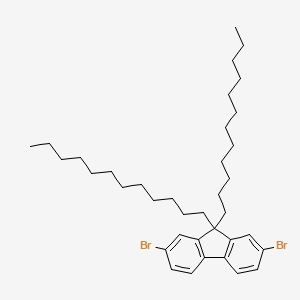

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-oxo-heptanoic acid in the synthesis of (+)-cassiol?

A1: 5-Oxo-heptanoic acid serves as a crucial starting material in the formal synthesis of (+)-cassiol. [, ] It reacts with the chiral auxiliary (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol to form a bicyclic lactam. This bicyclic lactam is a key intermediate, undergoing sequential alkylation reactions to construct the quaternary chiral center present in (+)-cassiol.

Q2: Are there any alternative synthetic routes to (+)-cassiol that do not utilize 5-oxo-heptanoic acid?

A2: While the provided research highlights the use of 5-oxo-heptanoic acid, [, ] exploring alternative synthetic routes is a common practice in organic chemistry. Other strategies for synthesizing (+)-cassiol might involve different starting materials or employ distinct methods for constructing the quaternary chiral center. Further research and literature review would be necessary to explore and compare alternative synthetic approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)

![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)